2-Cyano-3,3-dimethyl-4-oxopentanoic acid
Description
2-Cyano-3,3-dimethyl-4-oxopentanoic acid is a substituted pentanoic acid derivative featuring a cyano group (-C≡N) at the C2 position, two methyl groups at C3, and a ketone group at C2. Its molecular formula is C₈H₁₁NO₃, derived from the parent compound 3,3-dimethyl-4-oxopentanoic acid (C₇H₁₂O₃; CID 840175, ) with an additional nitrile substituent.
The compound’s synthesis may involve cyanoacetylation strategies similar to those described in , where cyanoacetamide derivatives are coupled with diazonium salts. Its functional groups suggest utility as an intermediate in organic synthesis or drug design, particularly in modifying electronic and steric properties of molecules.
Properties
IUPAC Name |
2-cyano-3,3-dimethyl-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(10)8(2,3)6(4-9)7(11)12/h6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDHGDMDEGNMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,3-dimethyl-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3,3-dimethyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid depends on its specific application. In biochemical contexts, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The cyano group can participate in nucleophilic addition reactions, while the ketone and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-cyano-3,3-dimethyl-4-oxopentanoic acid with analogous compounds based on molecular structure, functional groups, and reported applications:
Key Structural and Functional Differences:
Cyano Group vs. This may influence binding to biological targets or catalytic activity in synthetic reactions.
Biological Activity: CDDO’s triterpenoid skeleton enables interactions with nuclear receptors (e.g., PPARγ), while simpler cyano-acids like the target compound may lack such complexity. However, the ketone and nitrile groups could enable covalent interactions with enzymes or receptors.
Limitations in Evidence:
- No direct studies on 2-cyano-3,3-dimethyl-4-oxopentanoic acid were found; comparisons are extrapolated from structural analogs.
- Safety and pharmacokinetic data for the target compound are absent, unlike 4-oxopentanoic acid, which has established safety protocols ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
